GDP-6-deoxy-L-mannose

Description

Properties

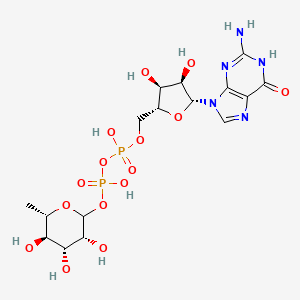

Molecular Formula |

C16H25N5O15P2 |

|---|---|

Molecular Weight |

589.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5+,7-,8+,9+,10+,11+,14+,15?/m0/s1 |

InChI Key |

LQEBEXMHBLQMDB-IDFCXPBDSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core of Bacterial Virulence: A Technical Guide to the GDP-6-deoxy-L-mannose Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell surface is a critical interface between the pathogen and its host. It is adorned with a complex array of glycoconjugates, such as lipopolysaccharides (LPS), capsules, and glycoproteins, which play pivotal roles in bacterial survival, pathogenesis, and interaction with the host immune system. A key component of many of these surface structures is the deoxy sugar L-fucose. The biosynthesis of the activated precursor for fucosylation, guanosine diphosphate (GDP)-L-fucose, is therefore of significant interest. In bacteria, the primary route for its synthesis is the de novo pathway, which converts GDP-D-mannose to GDP-L-fucose. This pathway, involving the synthesis of the intermediate GDP-6-deoxy-L-mannose, is a potential target for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of this crucial biosynthetic pathway, including its core enzymes, their kinetics, detailed experimental protocols for their study, and a discussion of their relevance in drug development.

The this compound Biosynthesis Pathway: A Two-Enzyme Cascade

The conversion of GDP-D-mannose to GDP-L-fucose in bacteria is a two-step enzymatic process. This pathway is highly conserved across many bacterial species.

The first and rate-limiting step is the conversion of GDP-D-mannose to an unstable intermediate, GDP-4-keto-6-deoxy-D-mannose. This reaction is catalyzed by the enzyme GDP-D-mannose 4,6-dehydratase (GMD) . The reaction involves the oxidation of the C4'-hydroxyl group of the mannose moiety, followed by dehydration to introduce a double bond between C5' and C6', and finally a reduction at C6'. This intricate intramolecular oxidation-reduction reaction is NADP⁺-dependent.

The second step involves the bifunctional enzyme GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase/4-reductase (GMER) , also known as WcaG in E. coli or FX protein in mammals. This enzyme first catalyzes the epimerization of GDP-4-keto-6-deoxy-D-mannose at both the C3' and C5' positions to yield GDP-4-keto-6-deoxy-L-galactose. Subsequently, the same enzyme utilizes NADPH as a cofactor to reduce the keto group at the C4' position, resulting in the final product, GDP-L-fucose.

An important regulatory feature of this pathway is the feedback inhibition of GMD by the end-product, GDP-L-fucose, which acts as a competitive inhibitor.[1]

References

The Central Role of GDP-6-deoxy-D-mannose in Prokaryotic Glycan Biosynthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine diphosphate (GDP)-6-deoxy-D-mannose, more systematically known as GDP-4-keto-6-deoxy-D-mannose, is a pivotal intermediate in the biosynthesis of a variety of unusual deoxy sugars in prokaryotes. These sugars are essential components of bacterial cell surface glycoconjugates, including lipopolysaccharide (LPS) O-antigens and capsular polysaccharides, which are critical for cell viability, environmental protection, and pathogenesis. This technical guide provides an in-depth examination of the biosynthesis of GDP-6-deoxy-D-mannose, its enzymatic conversion into key deoxyhexoses such as GDP-L-fucose and GDP-D-rhamnose, and the functional significance of these end products. We present detailed experimental methodologies for the characterization of the enzymes involved and collate key kinetic data, highlighting this pathway as a promising target for novel antimicrobial drug development.

Introduction

Prokaryotic cell surfaces are decorated with a diverse array of complex carbohydrates that mediate interactions with the environment and host organisms. Among these are 6-deoxyhexoses, sugars that lack a hydroxyl group at the C6 position. These unusual sugars are integral to the structural integrity and function of the bacterial cell wall and outer membrane components like lipopolysaccharides (LPS) and capsular polysaccharides.[1] The biosynthesis of these crucial molecules often proceeds through a common, central intermediate: GDP-4-keto-6-deoxy-D-mannose.

This intermediate is synthesized from GDP-D-mannose in a reaction catalyzed by the enzyme GDP-D-mannose 4,6-dehydratase (GMD).[2] Its formation represents a critical branch point in metabolism, leading to the production of several different GDP-activated 6-deoxysugars, including GDP-D-rhamnose, GDP-L-fucose, GDP-6-deoxy-D-talose, and the dideoxy amino sugar GDP-D-perosamine.[3] The presence of these sugars in cell surface antigens is often linked to bacterial virulence and immune evasion, making the enzymes in this pathway attractive targets for the development of new antibacterial agents.

This guide details the core biochemical pathways originating from GDP-6-deoxy-D-mannose, provides quantitative data on key enzymes, and outlines relevant experimental protocols for researchers in microbiology and drug discovery.

Biosynthesis of the Central Intermediate: GDP-4-keto-6-deoxy-D-mannose

The gateway to this metabolic network is the conversion of GDP-α-D-mannose to GDP-4-keto-6-deoxy-D-mannose. This reaction is catalyzed by GDP-D-mannose 4,6-dehydratase (GMD, EC 4.2.1.47), a member of the short-chain dehydrogenase/reductase (SDR) enzyme superfamily.[3][4]

The catalytic mechanism of GMD is a three-step intramolecular oxidoreduction process that requires a tightly bound NADP+ cofactor:[3]

-

Oxidation: The hydroxyl group at C4 of the mannose moiety is oxidized to a ketone, with the concomitant reduction of NADP+ to NADPH.

-

Dehydration: A water molecule is eliminated from C5 and C6.

-

Reduction: The C6 position is reduced by the NADPH generated in the first step, forming the final 6-deoxy-4-keto sugar intermediate.

This unstable intermediate serves as the substrate for several downstream enzymes that determine the final deoxy sugar product.

Caption: Biosynthesis of the key intermediate GDP-4-keto-6-deoxy-D-mannose.

Metabolic Fates of GDP-4-keto-6-deoxy-D-mannose

The 4-keto-6-deoxy intermediate is a metabolic hub, directed down different pathways by specific reductases, epimerases, and transaminases to generate a variety of deoxy sugars.

Synthesis of GDP-L-fucose

In many Gram-negative bacteria, including Escherichia coli, the intermediate is converted to GDP-L-fucose by the bifunctional enzyme GDP-L-fucose synthase (also known as WcaG or Fcl, EC 1.1.1.271).[5][6] This enzyme catalyzes two sequential reactions:

-

Epimerization: Inversion of the stereochemistry at both C3 and C5.

-

Reduction: An NADPH-dependent reduction of the C4 keto group to a hydroxyl group.

The resulting GDP-L-fucose is a key component of the O-antigen in the LPS of many bacteria and is also found in the exopolysaccharide colanic acid.[5] Colanic acid forms a protective capsule under stressful conditions, such as low temperature or acidic pH, and is involved in biofilm formation.[7]

Synthesis of GDP-D-rhamnose

In bacteria such as Pseudomonas aeruginosa and Aneurinibacillus thermoaerophilus, the intermediate is converted to GDP-D-rhamnose.[8] This is achieved through the action of GDP-4-keto-6-deoxy-D-mannose reductase (RMD), which catalyzes the stereospecific, NADPH-dependent reduction of the C4 keto group.[9] D-rhamnose is a major constituent of the A-band LPS O-antigen in P. aeruginosa, a significant opportunistic pathogen.[3]

Synthesis of GDP-6-deoxy-D-talose

The synthesis of GDP-6-deoxy-D-talose, an epimer of GDP-D-rhamnose, also proceeds from the common intermediate. This reaction is catalyzed by GDP-6-deoxy-D-talose synthase (GTS), which, like RMD, performs an NADPH-dependent reduction of the C4-keto group, but with the opposite stereochemistry.[1][10] This unusual sugar is found in the serotype-specific polysaccharide antigen of the pathogen Actinobacillus actinomycetemcomitans.[8][10]

Synthesis of GDP-D-perosamine

The intermediate can also be a substrate for transamination. In organisms like Vibrio cholerae O1 and Caulobacter crescentus, GDP-perosamine synthase (a PLP-dependent enzyme) catalyzes the amination at the C4 position to produce GDP-D-perosamine (GDP-4-amino-4,6-dideoxy-D-mannose).[11][12][13] This amino sugar is a critical component of the O-antigen backbone in these pathogenic bacteria.[12][13]

Caption: Key metabolic pathways originating from GDP-4-keto-6-deoxy-D-mannose.

Functional Roles and Pathogenic Significance

The deoxy sugars synthesized from GDP-6-deoxy-D-mannose are incorporated into cell surface structures that are vital for bacterial survival and pathogenesis.

-

Lipopolysaccharide (LPS): The O-antigen portion of LPS is a major surface antigen and virulence factor in Gram-negative bacteria. The specific composition of sugars like L-fucose, D-rhamnose, and D-perosamine defines the serotype and contributes to resistance against serum complement and phagocytosis.

-

Capsular Polysaccharides: Exopolysaccharides like colanic acid form a protective capsule that shields bacteria from environmental stresses such as desiccation, osmotic shock, and acidic pH. This capsule can also play a role in biofilm formation, a key factor in chronic infections.[7]

-

S-Layer Glycoproteins: In some bacteria, these deoxy sugars are components of the crystalline surface layer (S-layer) glycoproteins, which are involved in maintaining cell shape and interacting with the host.

Because these deoxy sugars are often absent in humans, the biosynthetic pathways that produce them are highly attractive targets for the development of novel antibiotics with high specificity and potentially lower toxicity.

Quantitative Data on Key Enzymes

The efficiency and regulation of these pathways are governed by the kinetic properties of their constituent enzymes. Below is a summary of reported kinetic parameters for key enzymes from E. coli.

Table 1: Kinetic Parameters of GDP-D-mannose 4,6-dehydratase (GMD) from E. coli

| Substrate | K_m_ (mM) | Specific Activity (µmol/h/mg) | Conditions | Reference |

| GDP-D-mannose | 0.22 ± 0.04 | 2.3 ± 0.2 | GST-GMD fusion protein | [14] |

Note: The enzyme is activated by Ca²⁺ and Mg²⁺ and is subject to feedback inhibition by the downstream product GDP-L-fucose.[14]

Table 2: Kinetic Parameters of GDP-L-fucose Synthase (WcaG/Fcl) from E. coli

| Substrate/Cofactor | K_m_ (µM) | V_max_ (µmol/min/mg) | Conditions | Reference |

| GDP-4-keto-6-deoxymannose | 29 | 363.5 | pH 6.0-6.5 | [15] |

| GDP-4-keto-6-deoxymannose | 40 | 1.38 (23 nkat/mg) | pH 7.5; His-tag WcaG | [16] |

| NADPH | 9 | 363.5 | pH 6.0-6.5 | [15] |

| NADPH | 21 | 0.6 (10 nkat/mg) | pH 7.5; His-tag WcaG | [16] |

| NADH | 109 | - | pH 6.0-6.5 | [15] |

Note: The enzyme is subject to product inhibition by both NADP⁺ and GDP-L-fucose.[15]

Experimental Protocols

The study of these pathways relies on robust methods for enzyme expression, purification, and activity measurement, as well as for the analysis of reaction products.

Recombinant Enzyme Expression and Purification

A common strategy involves the overexpression of the target enzyme (e.g., GMD, RMD, WcaG) in an E. coli expression host, often as a fusion protein with a purification tag (e.g., His-tag, GST-tag).

Methodology Outline:

-

Cloning: The gene of interest is cloned into a suitable expression vector (e.g., pET or pGEX series).

-

Transformation: The construct is transformed into an appropriate E. coli strain (e.g., BL21(DE3)).

-

Expression: Cultures are grown to mid-log phase, and protein expression is induced (e.g., with IPTG).

-

Lysis: Cells are harvested and lysed via sonication or high-pressure homogenization.

-

Affinity Chromatography: The soluble lysate is applied to an affinity column (e.g., Ni-NTA for His-tags, Glutathione Sepharose for GST-tags). The column is washed, and the fusion protein is eluted.[14]

-

Tag Cleavage (Optional): If required, the purification tag is removed by enzymatic cleavage (e.g., with thrombin or TEV protease).

-

Further Purification: Additional steps like ion-exchange or size-exclusion chromatography can be used to achieve higher purity.[17]

Enzyme Activity Assays

Enzyme activity is typically monitored by measuring the formation of product or consumption of substrate over time. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Protocol: HPLC-Based Assay for GMD Activity This assay measures the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. Since the product is unstable, it is chemically reduced to stable forms for quantification.[18]

-

Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM EDTA) containing a known concentration of GDP-D-mannose substrate (e.g., 1 mM).[18]

-

Initiation: Start the reaction by adding a specific amount of purified GMD enzyme. Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Reduction: Stop the reaction and reduce the keto-intermediate product by adding a reducing agent, such as sodium borohydride (NaBH₄). This reduction yields a stable mixture of GDP-D-rhamnose and GDP-6-deoxy-D-talose.[1][18]

-

Sample Preparation: Terminate the reduction and prepare the sample for HPLC by removing protein, typically by boiling followed by centrifugation or filtration.[18]

-

HPLC Analysis: Analyze the supernatant using a reverse-phase C18 column. Elute with a suitable buffer (e.g., 0.5 M KH₂PO₄) and monitor the absorbance at 254 nm.[18]

-

Quantification: Calculate the amount of product formed by comparing the peak areas of the reduced products to a standard curve. Specific activity can then be determined based on the amount of enzyme used and the reaction time.

Caption: General experimental workflow for the HPLC-based GMD activity assay.

Product Characterization

The identity of the final sugar nucleotide products must be confirmed. This is typically achieved using a combination of analytical techniques:

-

HPLC: Co-elution with authentic standards provides initial identification.[8]

-

Mass Spectrometry (MS): Electrospray ionization MS (ESI-MS) can confirm the molecular weight of the purified product.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of the sugar moiety, confirming its identity and stereochemistry.[16]

Conclusion and Future Directions

GDP-6-deoxy-D-mannose stands as a central branching point in prokaryotic metabolism, leading to the synthesis of diverse 6-deoxy sugars that are fundamental to the architecture and function of the bacterial cell surface. These glycans are deeply involved in the interplay between bacteria and their environments, including pathogenic interactions with a host. The enzymes responsible for the synthesis and conversion of this key intermediate, such as GMD, RMD, and WcaG, are highly conserved within bacteria but absent in humans, marking them as prime targets for the development of novel, highly specific antimicrobial therapies. A thorough understanding of the structure, function, and kinetics of these enzymes, facilitated by the protocols outlined in this guide, is essential for advancing drug discovery efforts aimed at combating bacterial infections, particularly those involving antibiotic-resistant strains.

References

- 1. academic.oup.com [academic.oup.com]

- 2. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]

- 3. Crystal structure of a tetrameric GDP-d-mannose 4,6-dehydratase from a bacterial GDP-d-rhamnose biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Identification of the Fucose Synthetase Gene in the Colanic Acid Gene Cluster of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GDP-L-fucose synthase - Wikipedia [en.wikipedia.org]

- 7. Colanic acid - Wikipedia [en.wikipedia.org]

- 8. Guanosine diphosphate-4-keto-6-deoxy-d-mannose reductase in the pathway for the synthesis of GDP-6-deoxy-d-talose in Actinobacillus actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Structural and Functional Studies of GDP-6-Deoxy-Talose and GDP-Rhamno" by Benjamin E. Nicholson and Paul D. Cook [scholarworks.gvsu.edu]

- 10. scholarworks.gvsu.edu [scholarworks.gvsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. A putative pathway for perosamine biosynthesis is the first function encoded within the rfb region of Vibrio cholerae O1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GDP-perosamine synthase: structural analysis and production of a novel trideoxysugar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Expression, purification and characterization of GDP-D-mannose 4,6-dehydratase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. uniprot.org [uniprot.org]

- 16. researchgate.net [researchgate.net]

- 17. med.unc.edu [med.unc.edu]

- 18. academic.oup.com [academic.oup.com]

The Pivotal Role of GDP-6-deoxy-L-mannose in the Biosynthesis of Complex Secondary Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine diphosphate (GDP)-6-deoxy-L-mannose and its biosynthetic precursors are critical intermediates in the formation of a diverse array of secondary metabolites, many of which possess significant therapeutic potential. This technical guide provides an in-depth exploration of the enzymatic pathways originating from GDP-D-mannose, leading to the synthesis of activated deoxyhexoses. It details the key enzymes, their kinetics, and the reaction mechanisms that govern the formation of these crucial building blocks. Furthermore, this guide presents detailed experimental protocols for the analysis and characterization of these molecules and showcases the diversity of natural products derived from this pathway, including antibiotics and antitumor agents. The intricate signaling and biosynthetic pathways are visualized through detailed diagrams to facilitate a deeper understanding of these complex biological processes.

Introduction

The structural diversity of natural products is a direct reflection of the intricate biosynthetic pathways that assemble them. Among the vast repertoire of molecular building blocks, deoxysugars play a crucial role in conferring biological activity and specificity to a wide range of secondary metabolites. Guanosine diphosphate (GDP)-activated deoxysugars, originating from the central precursor GDP-D-mannose, are particularly important in the biosynthesis of numerous antibiotics, antitumor agents, and other bioactive compounds.[1][2] The initial and rate-limiting step in this pathway is the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose, a reaction catalyzed by the enzyme GDP-mannose 4,6-dehydratase (GMD).[3] This intermediate serves as a critical branch point, leading to the formation of various 6-deoxyhexoses, including GDP-L-fucose and GDP-D-rhamnose, through the action of specific epimerases and reductases.[4] Understanding the intricacies of this pathway, from the kinetics of the enzymes involved to the cellular concentrations of the intermediates, is paramount for the rational design and engineering of novel therapeutic agents.

Biosynthesis of GDP-Deoxyhexoses

The journey from the primary metabolite D-mannose to the activated deoxysugar building blocks involves a series of enzymatic transformations. The central pathway begins with the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. This intermediate is then channeled into different downstream pathways to generate a variety of GDP-deoxyhexoses.

The Central Role of GDP-mannose 4,6-dehydratase (GMD)

The enzyme GDP-mannose 4,6-dehydratase (GMD, EC 4.2.1.47) catalyzes the irreversible dehydration of GDP-D-mannose to form GDP-4-keto-6-deoxy-D-mannose.[3] This reaction is the committed step for the de novo biosynthesis of GDP-L-fucose and other related deoxysugars.[3] The enzyme utilizes NADP+ as a cofactor.[5]

Branching Pathways from GDP-4-keto-6-deoxy-D-mannose

GDP-4-keto-6-deoxy-D-mannose is a versatile intermediate that can be modified by a variety of enzymes to produce different deoxysugar precursors:

-

Synthesis of GDP-L-fucose: This pathway involves a two-step reaction catalyzed by a bifunctional enzyme, GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (GMER). This enzyme first epimerizes the C3 and C5 positions of the hexose ring and then reduces the keto group at C4 in an NADPH-dependent manner to yield GDP-L-fucose.[6]

-

Synthesis of GDP-D-rhamnose: The conversion to GDP-D-rhamnose is catalyzed by GDP-4-keto-6-deoxy-D-mannose reductase (RMD), which reduces the C4 keto group.[7]

The following diagram illustrates the core biosynthetic pathways leading to GDP-L-fucose and GDP-D-rhamnose.

Quantitative Data

A quantitative understanding of the enzymes and metabolites in the GDP-deoxyhexose pathway is essential for metabolic engineering and drug development. The following tables summarize key kinetic parameters of the enzymes and cellular concentrations of the sugar nucleotides.

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax | Source Organism | Reference |

| GDP-mannose 4,6-dehydratase (GMD) | GDP-D-mannose | 220 ± 40 | 2.3 ± 0.2 µmol/h/mg | Escherichia coli | [5] |

| GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (WcaG) | GDP-4-keto-6-deoxy-D-mannose | 40 | 23 nkat/mg | Escherichia coli | [8] |

| GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (WcaG) | NADPH | 21 | 10 nkat/mg | Escherichia coli | [8] |

Intracellular Metabolite Concentrations

| Metabolite | Cell Type | Concentration (µM) | Condition | Reference |

| GDP-fucose | HEK293T | ~5 | Non-fed | [9] |

| GDP-fucose | TSTA3KO HEK293T | ~2400 | Fucose supplemented | [10] |

| GDP-fucose | Wild-type HEK293T | ~400 | Fucose supplemented | [10] |

| GDP-mannose | Wild-type HEK293T | ~100 | Non-fed | [9] |

| GDP-mannose | Wild-type HEK293T | ~220 | 5 mM mannose supplemented | [9] |

| GDP-mannose | SLC35C1 knockout HEK293T | ~180 | Non-fed | [9] |

| GDP-mannose | SLC35C1 knockout HEK293T | ~330 | 5 mM mannose supplemented | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the GDP-deoxyhexose biosynthetic pathway.

Heterologous Expression and Purification of GDP-mannose 4,6-dehydratase (GMD)

This protocol describes the expression of GMD in E. coli and its subsequent purification.

Workflow Diagram:

Methodology:

-

Transformation: Transform E. coli expression strains (e.g., BL21(DE3)) with a plasmid containing the GMD gene fused to an affinity tag (e.g., GST or His-tag).

-

Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth) with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding a suitable inducer (e.g., IPTG) to the culture and continue incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvesting: Harvest the cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or using a French press.

-

Centrifugation: Clarify the cell lysate by centrifugation to remove cell debris.

-

Affinity Chromatography: Load the supernatant onto an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged protein or Ni-NTA for His-tagged protein) and wash the column extensively. Elute the bound protein using a suitable elution buffer.

-

Thrombin Cleavage (Optional): If a cleavable tag was used, the tag can be removed by incubation with a specific protease (e.g., thrombin).

-

Size-Exclusion Chromatography: Further purify the protein using size-exclusion chromatography to remove any remaining contaminants and aggregates.

Assay for GDP-mannose 4,6-dehydratase (GMD) Activity

This assay measures the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), EDTA, NADP+, and the purified GMD enzyme.

-

Initiation: Start the reaction by adding the substrate, GDP-D-mannose.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Termination: Stop the reaction by boiling the mixture.

-

Reduction: Reduce the product, GDP-4-keto-6-deoxy-D-mannose, with sodium borohydride (NaBH4). This step is necessary because the keto-intermediate is unstable.

-

Analysis: Analyze the reaction products by HPLC.

HPLC Analysis of GDP-Sugars

This method allows for the separation and quantification of GDP-D-mannose and its deoxy derivatives.

Methodology:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: Employ an isocratic mobile phase of potassium phosphate buffer or a gradient with an ion-pairing agent.

-

Detection: Detect the separated compounds using a UV detector at 254 nm.

-

Quantification: Determine the concentration of each compound by comparing its peak area to a standard curve generated with known concentrations of the respective GDP-sugars.

Role in Secondary Metabolite Synthesis

The GDP-deoxyhexoses serve as activated sugar donors for glycosyltransferases, which attach these sugar moieties to a wide variety of aglycones, leading to the formation of bioactive secondary metabolites.

Antibiotics

Many clinically important antibiotics contain deoxysugars that are essential for their biological activity.[11] The sugar moieties often play a crucial role in the recognition of the molecular target and in the overall pharmacokinetic properties of the drug. Examples include macrolide antibiotics where the deoxysugar is attached to a large lactone ring.[1]

Antitumor Agents

Several natural products with potent antitumor activity are glycosides containing deoxysugars.[12][13][14] These sugar units can influence the DNA binding affinity, cellular uptake, and cytotoxicity of the compounds. Anthracyclines, such as doxorubicin, and enediyne antibiotics are prominent examples of this class of molecules.[13]

The following diagram depicts the general role of GDP-deoxyhexoses in the glycosylation of secondary metabolites.

Conclusion

The biosynthetic pathway of GDP-6-deoxy-L-mannose and its derivatives represents a rich source of molecular diversity for the generation of complex and bioactive secondary metabolites. A thorough understanding of the enzymes, their kinetics, and the overall regulation of this pathway is crucial for harnessing its potential in drug discovery and development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore and manipulate this fascinating area of natural product biosynthesis. Future efforts in this field will likely focus on the discovery and characterization of novel enzymes with unique specificities, the engineering of pathways to produce novel deoxysugars, and the chemoenzymatic synthesis of novel glycosylated therapeutics with improved efficacy and reduced toxicity.

References

- 1. Biosynthesis of deoxyaminosugars in antibiotic-producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis pathways for deoxysugars in antibiotic-producing actinomycetes: isolation, characterization and generation of novel glycosylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]

- 4. Frontiers | GDP-Mannose 3,5-Epimerase: A View on Structure, Mechanism, and Industrial Potential [frontiersin.org]

- 5. Expression, purification and characterization of GDP-D-mannose 4,6-dehydratase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GDP-4-keto-6-deoxy-D-mannose epimerase/reductase from Escherichia coli, a key enzyme in the biosynthesis of GDP-L-fucose, displays the structural characteristics of the RED protein homology superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Formation of Antibiotic Deoxysugars [faculty.washington.edu]

- 12. Natural glycoconjugates with antitumor activity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Implications for glycosylated compounds and their anti-cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of GDP-6-deoxy-L-mannose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine diphosphate (GDP)-6-deoxy-L-mannose is a crucial intermediate in the biosynthesis of various deoxysugars, most notably L-fucose. Its discovery and the elucidation of its biosynthetic pathway have been pivotal in understanding the roles of fucosylated glycans in a myriad of biological processes, from bacterial cell wall synthesis to mammalian cell signaling. This technical guide provides an in-depth overview of the history, discovery, and key experimental methodologies associated with GDP-6-deoxy-L-mannose and its primary synthesizing enzyme, GDP-mannose 4,6-dehydratase (GMD).

Historical Perspective and Discovery

The journey to understanding the biosynthesis of deoxysugars began in the mid-20th century with the pioneering work on nucleotide sugars. The role of these "activated" sugar donors in glycosylation reactions was first elucidated by Luis Leloir and his colleagues in the 1950s, a discovery for which Leloir was awarded the Nobel Prize in Chemistry in 1970.[1] This foundational work set the stage for investigating the biosynthesis of more complex and modified monosaccharides.

The de novo pathway for GDP-L-fucose synthesis, in which this compound (also referred to as GDP-4-keto-6-deoxy-D-mannose in its keto intermediate form) is a key player, was first identified in bacteria in the 1960s.[2] Subsequent research extended these findings to plants and mammals, highlighting the evolutionary conservation of this pathway.[2] The initial step in this pathway is the conversion of GDP-mannose to its 4-keto-6-deoxy derivative, a reaction catalyzed by the enzyme GDP-mannose 4,6-dehydratase (GMD).[2] Early studies focused on the isolation and characterization of this enzymatic activity from various sources.

A significant milestone in the field was the cloning and molecular characterization of the human GDP-mannose 4,6-dehydratase gene. This work not only confirmed the enzyme's role in the pathway but also revealed its homology to its Escherichia coli counterpart, underscoring the pathway's ancient origins.[3] The product of the GMD reaction, GDP-4-keto-6-deoxymannose, was definitively identified and its structure confirmed using techniques such as electrospray ionization-mass spectrometry and high-field NMR.[3]

The Biosynthetic Pathway of GDP-L-fucose

This compound is an intermediate in the de novo synthesis of GDP-L-fucose from GDP-mannose. This is the primary pathway for the production of GDP-fucose in most organisms.[2] The pathway involves two key enzymes and three main steps.

The enzyme GDP-mannose 4,6-dehydratase (GMD) catalyzes the first committed step in this pathway.[4] It converts GDP-mannose into GDP-4-keto-6-deoxy-D-mannose.[2] This reaction involves the oxidation of the C4 hydroxyl group and the reduction of the C6 hydroxyl group of the mannose moiety.[5] The bacterial GMD requires NAD+ as a cofactor.[6] In contrast, the human enzyme utilizes NADP+.[3] The end product of the pathway, GDP-L-fucose, acts as a feedback inhibitor of GMD.[4]

The subsequent steps, epimerization at C3 and C5 and reduction at C4, are catalyzed by a single bifunctional enzyme known as GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase, often referred to as the FX protein in humans.[3]

Below is a diagram illustrating the de novo GDP-L-fucose biosynthetic pathway.

Quantitative Data

The kinetic parameters of GDP-mannose 4,6-dehydratase have been determined for the enzyme from various organisms. A summary of these findings is presented in the table below.

| Organism | Enzyme Form | Km (mM) | kcat (s-1) | Specific Activity (µmol/h/mg) | Reference |

| Escherichia coli | GST-GMD fusion | 0.22 ± 0.04 | - | 2.3 ± 0.2 | [4] |

| Porcine Thyroid | Purified GMD | 0.0033 | - | - | [7] |

| Helicobacter pylori | GFS (reductase activity) | 0.06408 | 0.75 | - | [8] |

| Human | Recombinant L-GMD and M-GMD | Identical to each other | - | - | [9] |

Experimental Protocols

GDP-mannose 4,6-dehydratase (GMD) Activity Assay

This protocol is adapted from methodologies used in the characterization of GMD from various sources.[5][10]

Objective: To determine the enzymatic activity of GDP-mannose 4,6-dehydratase by measuring the conversion of GDP-mannose to GDP-4-keto-6-deoxy-D-mannose.

Materials:

-

Enzyme source (e.g., purified recombinant GMD, cell lysate)

-

GDP-mannose (substrate)

-

Tris-HCl buffer (pH 7.5)

-

EDTA

-

Sodium borohydride (NaBH4) for reduction of the product

-

HPLC system with a C18 column

-

Potassium phosphate (KH2PO4) buffer for HPLC

Procedure:

-

Prepare a reaction mixture containing 20 mM Tris-HCl (pH 7.5), 10 mM EDTA, and 1 mM GDP-mannose in a final volume of 50 µL.[5]

-

Add the enzyme source to the reaction mixture to initiate the reaction.

-

Incubate the reaction at 37°C for 1 hour.[5]

-

Terminate the reaction by boiling for 3 minutes, followed by centrifugation to pellet any precipitated protein.[5]

-

To analyze the product, which is an unstable keto-intermediate, it must first be reduced. Add 1 µmol of NaBH4 to the supernatant and incubate for 90 minutes at 37°C.[5]

-

Analyze the resulting stable, reduced product by HPLC.

-

Use a C18 column (e.g., Wakosil 5C18-200, 4.6 x 250 mm) with 0.5 M KH2PO4 as the mobile phase at a flow rate of 1.0 ml/min.[5]

-

Detect the substrate and product by absorbance at 254 nm.[5]

The workflow for this assay can be visualized as follows:

Purification and Characterization of GDP-4-keto-6-deoxy-D-mannose

The product of the GMD reaction is a key intermediate for further enzymatic synthesis and for structural studies.

Objective: To produce and purify GDP-4-keto-6-deoxy-D-mannose for subsequent use.

Materials:

-

Purified GDP-mannose 4,6-dehydratase (e.g., from E. coli or human recombinant)

-

GDP-mannose

-

Reaction buffer (e.g., MOPS buffer)

-

DTT

-

EDTA

-

NADP+ and NADPH

-

Mass spectrometer (e.g., ESI-MS)

-

NMR spectrometer

Procedure:

-

Set up a scaled-up enzymatic reaction. For the human dehydratase, a typical reaction contains 2.5 mM GDP-mannose, 0.1 mg/ml enzyme, 25 mM MOPS (pH 7.0), 100 mM NaCl, 10 mM DTT, 5 mM EDTA, 10 µM NADPH, and 10 µM NADP+ at 37°C for 3–6 hours.[3]

-

For the E. coli dehydratase, conditions can be adjusted to 10 mM GDP-mannose, 0.1 mg/ml enzyme, 10 mM MOPS (pH 6.5), 100 mM NaCl, 2 mM DTT, 1 mM EDTA, 10 µM NADPH, and 100 µM NADP+ at 37°C for 3–6 hours.[3]

-

Monitor the reaction progress by HPLC as described in the activity assay protocol.

-

Once the reaction is complete, the product can be purified from the reaction mixture using chromatographic techniques.

-

Confirm the identity and structure of the purified product using electrospray ionization-mass spectrometry (ESI-MS) and high-field nuclear magnetic resonance (NMR) spectroscopy.[3]

Conclusion

The discovery and characterization of this compound and the enzymes involved in its biosynthesis have been instrumental in advancing our understanding of glycan biology. The methodologies developed for the study of this pathway have provided a robust framework for investigating other nucleotide sugar biosynthetic routes. For researchers in drug development, a thorough understanding of this pathway is critical, as alterations in fucosylation are implicated in various diseases, including cancer and inflammatory disorders. The detailed experimental protocols and compiled data in this guide serve as a valuable resource for further research in this important area of glycobiology.

References

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Expression, purification and characterization of GDP-D-mannose 4,6-dehydratase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. GDP-mannose 4,6-dehydratase - Creative Biogene [microbialtec.com]

- 7. Purification and characterization of GDP-D-mannose 4,6-dehydratase from porcine thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An assay for GDP-D-mannose-4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GDP-6-deoxy-L-mannose: Chemical Structure, Stereochemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine diphosphate (GDP)-6-deoxy-L-mannose is a crucial nucleotide sugar intermediate in the biosynthesis of various deoxysugars, most notably L-fucose. This guide provides a comprehensive overview of its chemical structure, stereochemistry, and its pivotal role in metabolic pathways, particularly the de novo synthesis of GDP-L-fucose. Detailed experimental protocols for its synthesis and characterization are outlined, alongside a discussion of its significance as a potential target for therapeutic intervention, especially in the context of bacterial pathogenesis.

Chemical Structure and Stereochemistry

GDP-6-deoxy-L-mannose is a complex molecule composed of a guanosine diphosphate moiety linked to a 6-deoxy-L-mannose sugar.

Molecular Structure

The systematic IUPAC name for this compound is [[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate. Its chemical formula is C16H25N5O15P2, with a molecular weight of approximately 589.3 g/mol .[1]

The structure consists of three main components:

-

Guanine: A purine nucleobase.

-

Ribose: A pentose sugar linked to guanine and the diphosphate group.

-

6-deoxy-L-mannose: A hexose sugar where the hydroxyl group at the C6 position is replaced by a hydrogen atom. The "L" configuration indicates the stereochemistry relative to glyceraldehyde.

Stereochemistry

The stereochemistry of this compound is critical for its biological activity and recognition by enzymes. The L-configuration of the mannose moiety is a key feature, distinguishing it from the more common D-sugars found in mammalian systems. The stereocenters in the 6-deoxy-L-mannose ring are specified as (3R,4R,5R,6S).

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C16H25N5O15P2 | PubChem[1] |

| Molecular Weight | 589.3 g/mol | PubChem[1] |

| XLogP3 | -5.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 9 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 17 | PubChem[1] |

Spectroscopic Data

Detailed NMR and mass spectrometry data for this compound are not explicitly published. However, based on the analysis of related compounds, the following spectral characteristics can be anticipated.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The spectrum would be complex, with characteristic signals for the anomeric proton of the deoxy-mannose, protons of the ribose ring, the guanine H8 proton, and the methyl group protons at the C6 position of the deoxy-sugar.

-

¹³C-NMR: Signals would correspond to the carbons of the guanine base, the ribose sugar, and the 6-deoxy-L-mannose moiety, including the characteristic upfield signal for the C6 methyl group.[5][6]

-

³¹P-NMR: Two distinct signals corresponding to the α and β phosphates of the diphosphate bridge would be expected.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. Fragmentation would likely involve the cleavage of the pyrophosphate bond, yielding fragments corresponding to GMP and 6-deoxy-L-mannose-1-phosphate.[7][8][9]

Infrared (IR) Spectroscopy:

-

The IR spectrum would exhibit characteristic absorption bands for O-H (broad), N-H, C-H, C=O (in guanine), P=O, and C-O functional groups.

Biosynthesis: The De Novo Pathway of GDP-L-Fucose Synthesis

This compound is a key intermediate in the de novo biosynthetic pathway of GDP-L-fucose, a crucial donor substrate for fucosyltransferases in the glycosylation of proteins and lipids.[10] This pathway is highly conserved across bacteria and eukaryotes.

The synthesis proceeds in two main enzymatic steps starting from GDP-D-mannose:

-

Dehydration: GDP-D-mannose is converted to GDP-4-keto-6-deoxy-D-mannose by the enzyme GDP-mannose 4,6-dehydratase (GMD). This reaction involves the oxidation at C4 and dehydration to form a 4-keto-5,6-ene intermediate, followed by reduction at C6.[11]

-

Epimerization and Reduction: The intermediate, GDP-4-keto-6-deoxy-D-mannose, is then converted to GDP-L-fucose by the bifunctional enzyme GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (FX in mammals, WcaG in E. coli). This step involves epimerization at C3 and C5, and subsequent reduction of the keto group at C4.

Although this compound is not a direct intermediate in the main pathway to GDP-L-fucose, its D-enantiomer is a precursor to GDP-D-rhamnose.[12][13] The enzymes involved in these pathways are of significant interest for structural and mechanistic studies.

Experimental Protocols

Chemoenzymatic Synthesis of this compound Analogs

This protocol describes a general chemoenzymatic approach for the synthesis of C6-modified GDP-D-mannose analogs, which can be adapted for this compound.[7][14][15][16]

Step 1: Chemical Synthesis of 6-deoxy-mannose-1-phosphate [15]

-

Protection of Hydroxyl Groups: Start with a suitable mannose derivative and protect the hydroxyl groups, leaving the C6 hydroxyl available for modification.

-

Deoxygenation at C6: Convert the C6 hydroxyl group to a leaving group (e.g., tosylate or mesylate) and then reduce it to a methyl group using a suitable reducing agent (e.g., lithium aluminum hydride).

-

Phosphorylation: Introduce a phosphate group at the anomeric carbon (C1). This can be achieved using various phosphorylation reagents.

-

Deprotection: Remove the protecting groups to yield 6-deoxy-mannose-1-phosphate.

Step 2: Enzymatic Synthesis of GDP-6-deoxy-mannose

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl₂, DTT, GTP, the synthesized 6-deoxy-mannose-1-phosphate, GDP-mannose pyrophosphorylase (GDP-Man PP), and inorganic pyrophosphatase.[3]

-

Incubation: Incubate the reaction mixture at 37°C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Purification: Purify the resulting GDP-6-deoxy-mannose using anion-exchange chromatography (e.g., a Resource Q column) or high-performance liquid chromatography (HPLC).[3]

References

- 1. This compound | C16H25N5O15P2 | CID 135410864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. ROESY and 13C NMR to distinguish between D- and L-rhamnose in the α-D-Man p-(1 → 4)-β-Rha p-(1 → 3) repeating motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Towards understanding 13C-N.M.R. chemical shifts of carbohydrates in the solid state. The spectra of d-mannitol polymorphs and of dl-mannitol | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]

- 12. GDP-4-dehydro-6-deoxy-D-mannose reductase - Wikipedia [en.wikipedia.org]

- 13. Identification of two GDP-6-deoxy-D-lyxo-4-hexulose reductases synthesizing GDP-D-rhamnose in Aneurinibacillus thermoaerophilus L420-91T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. Synthesis of C6-modified mannose 1-phosphates and evaluation of derived sugar nucleotides against GDP-mannose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. beilstein-archives.org [beilstein-archives.org]

An In-depth Technical Guide to the Enzymes of the GDP-6-deoxy-L-mannose Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymes involved in the GDP-6-deoxy-L-mannose metabolic pathway, a critical route for the biosynthesis of the fucosylated glycans implicated in numerous biological processes, including cell adhesion, signaling, and immune responses. This document details the enzymatic reactions, presents quantitative kinetic data, outlines experimental protocols, and provides visual representations of the pathway and experimental workflows.

Core Enzymes and the Metabolic Pathway

The de novo biosynthesis of GDP-L-fucose from GDP-D-mannose is a two-step enzymatic process central to the this compound metabolic pathway. This pathway is highly conserved across a wide range of organisms, from bacteria to humans. The two key enzymes responsible for this conversion are:

-

GDP-mannose 4,6-dehydratase (GMD) : This enzyme initiates the pathway by converting GDP-D-mannose into the intermediate, GDP-4-keto-6-deoxy-D-mannose.[1][2] The reaction involves an NADP⁺-dependent oxidation at the C4' position of the mannose moiety, followed by a dehydration across C5' and C6'.[1]

-

GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (WcaG, GFS, or FX) : This bifunctional enzyme catalyzes the subsequent two steps: the epimerization at both the C3' and C5' positions of the hexose intermediate, followed by an NADPH-dependent reduction of the keto group at the C4' position. This sequence of reactions results in the final product, GDP-L-fucose.

The overall transformation from GDP-D-mannose to GDP-L-fucose is a key regulatory point for cellular fucosylation and is subject to feedback inhibition by the final product, GDP-L-fucose, which acts as a competitive inhibitor of GMD.[1]

Metabolic Pathway Diagram

Quantitative Enzyme Data

The kinetic parameters of GMD and WcaG/FX have been characterized in several organisms. A summary of these findings is presented below to facilitate comparison.

Table 1: Kinetic Parameters of GDP-mannose 4,6-dehydratase (GMD)

| Organism | Substrate | Km (µM) | Vmax | kcat (s⁻¹) | Specific Activity | Notes |

| Escherichia coli | GDP-mannose | 220 ± 40 | - | - | 2.3 ± 0.2 µmol/h/mg | For GST-GMD fusion protein.[1] |

| Escherichia coli | NADP⁺ | 1.8 ± 0.2 (Kd) | - | - | - | Dissociation constant.[1] |

| Escherichia coli | NADPH | 0.4 ± 0.1 (Kd) | - | - | - | Dissociation constant.[1] |

| Escherichia coli | GDP-mannose | 2.0 ± 0.4 (Kd) | - | - | - | Dissociation constant.[1] |

| Pseudomonas aeruginosa | GDP-mannose | 13 (high affinity site) | - | - | - | Exhibits negative cooperativity. |

| Pseudomonas aeruginosa | GDP-mannose | 3000 (low affinity site) | - | - | - | Exhibits negative cooperativity. |

| Pseudomonas aeruginosa | NAD⁺ | 360 | - | - | - | |

| Homo sapiens | GDP-mannose | - | - | - | - | Kinetic parameters are available in cited literature.[2] |

Kd: Dissociation constant. Data is limited and Vmax and kcat values were not consistently reported in the reviewed literature.

Table 2: Kinetic Parameters of GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (WcaG/FX)

| Organism | Substrate | Km (µM) | Vmax | kcat (s⁻¹) | Specific Activity | Notes |

| Arabidopsis thaliana | dTDP-4-keto-6-deoxy-glucose | 16.9 ± 0.7 | - | - | - | Analogous substrate used. |

| Arabidopsis thaliana | NADPH | 90 | - | - | - | |

| Homo sapiens | GDP-4-keto-6-deoxy-D-mannose | - | - | - | - | Detailed kinetic dissection available in cited literature. |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the core enzymes of the this compound pathway.

Recombinant Expression and Purification of GMD and WcaG/FX

A common method for obtaining pure and active GMD and WcaG/FX is through recombinant expression in Escherichia coli as fusion proteins, for example, with a Glutathione S-transferase (GST) tag, which facilitates purification.

Experimental Workflow for Protein Expression and Purification

Protocol:

-

Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with the expression vector containing the gene for GST-tagged GMD or WcaG/FX.

-

Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., phosphate-buffered saline (PBS) containing protease inhibitors and lysozyme) and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. The supernatant contains the soluble fusion protein.

-

Affinity Chromatography: Apply the clarified lysate to a Glutathione-Sepharose affinity column. Wash the column extensively with lysis buffer to remove unbound proteins.

-

Elution: Elute the bound GST-fusion protein using an elution buffer containing reduced glutathione.

-

Tag Cleavage (Optional): To obtain the native protein, the GST tag can be cleaved by incubation with thrombin.

-

Final Purification: Further purify the protein using size-exclusion chromatography to separate the target protein from the cleaved tag and any remaining impurities.

Enzyme Activity Assays

3.2.1. GDP-mannose 4,6-dehydratase (GMD) Activity Assay

This assay measures the conversion of GDP-mannose to GDP-4-keto-6-deoxy-D-mannose.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5-8.0)

-

NADP⁺

-

Purified GMD enzyme

-

GDP-mannose (substrate)

-

-

Incubation: Incubate the reaction mixture at 37°C.

-

Reaction Termination: Stop the reaction by heat inactivation or by adding a quenching agent.

-

Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC). The formation of GDP-4-keto-6-deoxy-D-mannose can be monitored by its absorbance at a specific wavelength (e.g., 254 nm).

3.2.2. GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (WcaG/FX) Activity Assay (Coupled Assay)

This assay measures the conversion of the intermediate from the GMD reaction to the final product, GDP-L-fucose, in the presence of NADPH.

Protocol:

-

GMD Reaction: First, generate the substrate for WcaG/FX by incubating GDP-mannose with GMD as described in the GMD activity assay.

-

WcaG/FX Reaction Mixture: To the mixture containing the newly synthesized GDP-4-keto-6-deoxy-D-mannose, add:

-

Purified WcaG/FX enzyme

-

NADPH

-

-

Incubation: Incubate the reaction mixture at 37°C.

-

Reaction Termination: Stop the reaction.

-

Analysis: Analyze the formation of GDP-L-fucose by HPLC. The elution times of GDP-mannose, the intermediate, and GDP-L-fucose will be distinct, allowing for quantification of the product.

HPLC Analysis Workflow

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of the final product, GDP-L-fucose.

General Protocol for NMR Analysis:

-

Sample Preparation: Purify the enzymatically synthesized GDP-L-fucose using chromatographic techniques to remove buffer components and unreacted substrates. The final sample should be dissolved in deuterium oxide (D₂O).

-

NMR Data Acquisition: Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR spectra.

-

Spectral Analysis: The chemical shifts and coupling constants of the proton and carbon signals of the fucose and ribose moieties, as well as the guanine base, are compared to known standards or published data to confirm the structure of GDP-L-fucose. The characteristic signals for the C6-methyl group of fucose are a key diagnostic feature.

Conclusion

The enzymes GDP-mannose 4,6-dehydratase and GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase are central to the biosynthesis of GDP-L-fucose. Understanding their structure, function, and kinetics is crucial for researchers in glycobiology and for professionals in drug development targeting pathways involving fucosylation. The protocols and data presented in this guide provide a solid foundation for the study and manipulation of this important metabolic pathway. Further research to fill the gaps in the kinetic data for various organisms will provide a more complete picture of the regulation and evolution of this pathway.

References

An In-depth Technical Guide to the Biosynthesis of GDP-L-fucose from its Precursor, GDP-D-mannose

A Core Resource for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guanosine diphosphate L-fucose (GDP-L-fucose) is an essential activated sugar nucleotide, serving as the universal donor of L-fucose for fucosyltransferases in the biosynthesis of glycoconjugates. This post-translational modification, known as fucosylation, is integral to a vast array of cellular processes, including cell-cell recognition, signaling cascades, and immune responses. Dysregulation of fucosylation is a hallmark of numerous pathological states, most notably in cancer and inflammatory diseases, positioning the enzymes of GDP-L-fucose metabolism as compelling targets for therapeutic intervention. This technical guide provides a comprehensive examination of the de novo biosynthetic pathway, the primary route for cellular GDP-L-fucose production, detailing the enzymatic conversion of GDP-D-mannose to GDP-L-fucose.

The De Novo Biosynthetic Pathway: A Two-Enzyme Cascade

In eukaryotic and many prokaryotic cells, the de novo synthesis of GDP-L-fucose is a cytoplasmic two-step enzymatic cascade that converts GDP-D-mannose into GDP-L-fucose, proceeding through the key intermediate, GDP-4-keto-6-deoxy-D-mannose. This pathway is responsible for producing over 90% of the cellular pool of GDP-L-fucose.

The two critical enzymes orchestrating this transformation are:

-

GDP-mannose 4,6-dehydratase (GMD)

-

GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (FX, also known as GMER or GFS)

Biochemical Pathway of GDP-L-fucose Synthesis

Caption: The de novo biosynthetic pathway of GDP-L-fucose from GDP-D-mannose.

Detailed Enzymology of the Pathway

GDP-mannose 4,6-dehydratase (GMD)

GDP-mannose 4,6-dehydratase (EC 4.2.1.47) catalyzes the first committed and rate-limiting step in the de novo pathway. As a member of the short-chain dehydrogenase/reductase (SDR) superfamily, GMD functions as a homodimer, with each monomer containing a characteristic NADP(H)-binding Rossmann fold.

Catalytic Mechanism: The GMD-catalyzed reaction is a multi-step process:

-

Oxidation: The 4'-hydroxyl group of the mannose moiety of GDP-D-mannose is oxidized to a ketone, utilizing a tightly bound NADP+ cofactor.

-

Dehydration: This is followed by the elimination of a water molecule from C-5' and C-6'.

-

Reduction: The C-6' of the resulting enolate intermediate is then reduced by the newly generated NADPH, which regenerates the NADP+ cofactor and yields the product, GDP-4-keto-6-deoxy-D-mannose.

A critical regulatory feature of this pathway is the feedback inhibition of GMD by the final product, GDP-L-fucose, which acts as a competitive inhibitor with respect to the substrate, GDP-D-mannose.

GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (FX/GMER)

The second and final enzyme in the pathway, GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (EC 1.1.1.271), is a bifunctional enzyme that also belongs to the SDR superfamily and exists as a homodimer.

Catalytic Mechanism: The FX enzyme catalyzes two sequential transformations to produce GDP-L-fucose:

-

Epimerization: It first facilitates the epimerization at both the C-3' and C-5' positions of the hexose ring of the intermediate, GDP-4-keto-6-deoxy-D-mannose.

-

Reduction: Subsequently, the keto group at the C-4' position is stereospecifically reduced in an NADPH-dependent manner, yielding the final product, GDP-L-fucose.

Quantitative Analysis of the Biosynthetic Pathway

The following tables provide a summary of the key quantitative data for the enzymes involved in the de novo synthesis of GDP-L-fucose.

Table 1: Kinetic Parameters of GDP-mannose 4,6-dehydratase (GMD)

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Homo sapiens | GDP-D-mannose | 30-60 | 1-2 | |

| Escherichia coli | GDP-D-mannose | ~50 | ~3 |

Table 2: Feedback Inhibition of GMD by GDP-L-fucose

| Organism | Inhibitor | Ki (µM) | Inhibition Type | Reference |

| Homo sapiens | GDP-L-fucose | 10-20 | Competitive | |

| Escherichia coli | GDP-L-fucose | ~20 | Competitive |

Table 3: Kinetic Parameters of GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (FX/GMER)

| Organism | Substrate | Km (µM) | Vmax (nkat/mg) | Reference |

| Escherichia coli | GDP-4-keto-6-deoxy-D-mannose | 40 | 23 | |

| Escherichia coli | NADPH | 21 | 10 |

Table 4: In Vitro Yield of GDP-L-fucose Synthesis

| System | Starting Substrate | Final Concentration | Yield | Reference |

| Cell-free enzymatic synthesis (E. coli enzymes) | D-Mannose | 178.6 mg/L | 14.1% |

Detailed Experimental Protocols

Recombinant Expression and Purification of GMD and FX

This protocol provides a general framework for the production of recombinant human GMD and FX enzymes.

-

Gene Cloning: The cDNAs encoding human GMD and FX are cloned into a suitable bacterial expression vector, such as pET, incorporating an N- or C-terminal polyhistidine (His)-tag for affinity purification.

-

Bacterial Transformation: The resulting expression constructs are transformed into a competent E. coli expression strain, for example, BL21(DE3).

-

Protein Expression: Transformed bacteria are cultured in Luria-Bertani (LB) medium at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM, followed by incubation at a reduced temperature (e.g., 18-25°C) overnight to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) supplemented with lysozyme, DNase I, and a cocktail of protease inhibitors. The cell suspension is then lysed by sonication on ice.

-

Affinity Purification: The cell lysate is clarified by high-speed centrifugation. The supernatant is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is subsequently eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Buffer Exchange and Storage: The purified protein is dialyzed against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to remove imidazole and stored at -80°C for long-term stability.

Enzymatic Activity Assays

This assay quantifies the production of the GDP-4-keto-6-deoxy-D-mannose intermediate.

-

Reaction Setup: A reaction mixture is prepared containing 20 mM Tris-HCl (pH 7.5), 10 mM EDTA, and 1 mM GDP-D-mannose.

-

Enzyme Initiation: The reaction is initiated by the addition of the purified GMD enzyme.

-

Incubation: The reaction is incubated at 37°C for a specified duration (e.g., 60 minutes).

-

Chemical Reduction: The enzymatic reaction is terminated, and the keto-intermediate is reduced by the addition of 1 µmol of sodium borohydride (NaBH4), followed by incubation at 37°C for 90 minutes.

-

Product Analysis: The formation of the reduced product, GDP-6-deoxy-D-mannose, is quantified by High-Performance Liquid Chromatography (HPLC).

This assay measures the overall conversion of GDP-D-mannose to GDP-L-fucose.

-

Reaction Setup: A reaction mixture is prepared containing 20 mM Tris-HCl (pH 7.5), 10 mM EDTA, 5 mM NADPH, and 1 mM GDP-D-mannose.

-

Enzyme Initiation: The reaction is initiated by the addition of both purified GMD and FX enzymes.

-

Incubation: The reaction is incubated at 37°C for a specified duration (e.g., 60 minutes).

-

Reaction Quenching: The reaction is terminated by boiling the mixture for 3 minutes to denature the enzymes.

-

Product Analysis: The reaction mixture is centrifuged to pellet the denatured proteins, and the supernatant is analyzed for the production of GDP-L-fucose by HPLC.

HPLC Analysis of GDP-Sugars

-

Chromatographic Separation: A C18 reverse-phase column (e.g., Wakosil 5C18-200, 4.6 x 250 mm) is used for the separation of GDP-sugars.

-

Mobile Phase: An isocratic mobile phase of 0.5 M potassium phosphate (KH2PO4) is employed.

-

Flow Rate: The mobile phase is delivered at a flow rate of 1.0 mL/min.

-

Detection: The elution of GDP-sugars is monitored by UV absorbance at a wavelength of 254 nm.

-

Quantification: The concentration of the substrate and product is determined by comparing their respective peak areas to a standard curve generated with known concentrations of authentic standards.

Structural Confirmation by NMR Spectroscopy

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful technique for the structural elucidation and confirmation of the final product, GDP-L-fucose. The anomeric proton of the L-fucose moiety in GDP-L-fucose provides a characteristic signal, typically a doublet, at approximately 5.4 ppm.

Experimental Workflow for In Vitro Reconstitution of GDP-L-fucose Biosynthesis

Caption: A generalized experimental workflow for the in vitro reconstitution and analysis of the de novo GDP-L-fucose biosynthetic pathway.

Concluding Remarks

The de novo biosynthesis of GDP-L-fucose from GDP-D-mannose represents a cornerstone of glycobiology. The enzymes GMD and FX are not only fundamental for cellular function but also present as viable targets for the development of novel therapeutics for a range of diseases characterized by aberrant fucosylation. The methodologies and quantitative data compiled in this guide are intended to serve as a valuable resource for the scientific community, fostering continued research into this vital metabolic pathway. The in vitro reconstitution of this pathway, in particular, offers a robust platform for high-throughput screening of potential inhibitors and for in-depth mechanistic studies of the enzymes involved. As the intricate roles of fucosylation in health and disease continue to be unraveled, the importance of understanding and modulating this biosynthetic pathway will undoubtedly escalate.

The Pivotal Intermediate: A Technical Guide to GDP-6-deoxy-L-mannose in Organisms

For Researchers, Scientists, and Drug Development Professionals

Guanosine diphosphate (GDP)-6-deoxy-L-mannose, and its more prevalent keto-isomer GDP-4-keto-6-deoxy-D-mannose, serves as a critical intermediate in the biosynthesis of a variety of deoxyhexoses across all domains of life. While its transient nature makes direct quantification challenging, its role in fundamental biological processes, from bacterial cell wall synthesis to mammalian cell signaling, positions its biosynthetic pathway as a key area of interest for therapeutic intervention and biotechnological applications. This technical guide provides an in-depth overview of the natural occurrence, biosynthetic pathways, and experimental methodologies related to this pivotal nucleotide sugar.

Natural Occurrence and Biosynthetic Pathways

GDP-6-deoxy-L-mannose is not typically found in high concentrations within cells as it is a short-lived intermediate. It is primarily synthesized from GDP-D-mannose through the action of the enzyme GDP-mannose 4,6-dehydratase (GMD). This enzymatic reaction forms GDP-4-keto-6-deoxy-D-mannose, which is the direct precursor for various downstream deoxy sugars.[1][2]

The metabolic fate of GDP-4-keto-6-deoxy-D-mannose is dependent on the enzymatic machinery present in the organism:

-

In Bacteria: This intermediate is a crucial branch point in the synthesis of components for lipopolysaccharides (LPS) and other cell surface glycans.[2] For instance, in Escherichia coli, it is a precursor for the synthesis of GDP-L-fucose, a key component of the O-antigen.[3] In other bacteria, it can be converted to GDP-D-rhamnose or other deoxy sugars that are essential for virulence and interaction with the host.[4]

-

In Eukaryotes: The pathway is conserved in mammals, where GDP-4-keto-6-deoxy-D-mannose is primarily converted to GDP-L-fucose by the bifunctional enzyme GDP-4-keto-6-deoxy-D-mannose epimerase/reductase (GMER), also known as the FX protein.[5][6] L-fucose is a vital component of N- and O-linked glycans on cell surface and secreted proteins, playing roles in cell adhesion, signaling, and immunity.[6] Deficiencies in this pathway can lead to serious genetic disorders, such as leukocyte adhesion deficiency type II (LAD II).[3]

-

In Archaea: While less studied, the presence of genes homologous to those for GMD and other deoxy sugar biosynthetic enzymes suggests that similar pathways for the formation and utilization of this compound intermediates exist in this domain.

The central role of GDP-4-keto-6-deoxy-D-mannose as a precursor is illustrated in the following pathway diagram.

References

- 1. Frontiers | GDP-Mannose 3,5-Epimerase: A View on Structure, Mechanism, and Industrial Potential [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. GDP-4-keto-6-deoxy-D-mannose epimerase/reductase from Escherichia coli, a key enzyme in the biosynthesis of GDP-L-fucose, displays the structural characteristics of the RED protein homology superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of two GDP-6-deoxy-D-lyxo-4-hexulose reductases synthesizing GDP-D-rhamnose in Aneurinibacillus thermoaerophilus L420-91T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

genetic regulation of GDP-6-deoxy-L-mannose synthesis

An In-depth Technical Guide on the Genetic Regulation of GDP-L-fucose Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine diphosphate (GDP)-L-fucose is an essential activated sugar nucleotide involved in the fucosylation of glycoconjugates, a critical post-translational modification implicated in numerous physiological and pathological processes, including cell adhesion, signaling, and cancer progression. The intracellular concentration of GDP-L-fucose is tightly controlled, primarily through the de novo synthesis pathway, which is subject to sophisticated genetic and allosteric regulation. This document provides a comprehensive technical overview of the synthesis of GDP-L-fucose (a 6-deoxy-L-mannose derivative), focusing on its genetic regulation, the enzymes involved, and key experimental methodologies used for its study.

The De Novo Biosynthesis Pathway of GDP-L-fucose

The primary route for cellular GDP-L-fucose production is the de novo pathway, which converts GDP-D-mannose into GDP-L-fucose through a two-step enzymatic process.[1][2] This pathway is highly conserved across bacteria, plants, and mammals.[3]

-

Step 1: Dehydration of GDP-D-mannose The first and rate-limiting step is the conversion of GDP-D-mannose to an unstable intermediate, GDP-4-keto-6-deoxymannose. This reaction is catalyzed by the enzyme GDP-D-mannose 4,6-dehydratase (GMD) .[2][4] This enzyme belongs to the hydro-lyase family and requires a tightly bound NADP+ cofactor for its catalytic activity.[3][5]

-

Step 2: Epimerization and Reduction The intermediate GDP-4-keto-6-deoxymannose is subsequently converted to the final product, GDP-L-fucose, by a bifunctional enzyme known as GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase .[1][2] In humans, this enzyme is designated FX protein , while in Escherichia coli, it is known as WcaG .[1][6] This concluding step is an NADPH-dependent reduction.[6]

Knockout studies in mice have demonstrated that the de novo pathway is the principal source of cellular GDP-L-fucose, highlighting its biological importance.[1]

Figure 1: De novo synthesis pathway of GDP-L-fucose and its regulation.

Genetic and Allosteric Regulation

The synthesis of GDP-L-fucose is meticulously regulated to maintain cellular homeostasis and respond to metabolic demands. This control is exerted at both the transcriptional and post-translational levels.

Allosteric Feedback Inhibition

The most significant and immediate regulatory mechanism is the allosteric feedback inhibition of GMD by the final product of the pathway, GDP-L-fucose.[3][6][7] GDP-L-fucose binds to a site on the GMD enzyme distinct from the active site, inducing a conformational change that reduces its catalytic activity.[8] This non-competitive inhibition ensures that the production of GDP-L-fucose is rapidly curtailed when its intracellular concentration is sufficient, preventing wasteful expenditure of GDP-D-mannose and energy.[9] This feedback loop is a critical control point in managing the flux through the pathway.[4][8]

Genetic Regulation and Expression

While allosteric inhibition provides rapid control, long-term regulation is achieved at the genetic level. The expression of the genes encoding the pathway's enzymes can be modulated in response to developmental cues or pathological conditions.

-

GMDS (GMD gene): In humans, several isoforms of GMD have been identified, arising from different cDNA sequences. The long (L-GMD) and medium (M-GMD) forms are functional, with the M-GMD being the predominant form expressed in several human cell lines.[9] Upregulation of GMDS has been linked to the proliferation and survival of human lung adenocarcinoma cells and may be involved in the progression of colorectal cancer.[10]

-

FX (FX protein gene): The expression of FX, along with the GDP-fucose transporter, has been found to be dramatically increased in human hepatocellular carcinoma (HCC) tissue compared to surrounding non-tumorous tissue.[1] This suggests that transcriptional upregulation of the final step of the pathway is a key factor in the increased fucosylation observed in many cancers.

Quantitative Data Summary

Quantitative analysis of enzyme kinetics and metabolite levels is crucial for understanding the dynamics of the GDP-L-fucose synthesis pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism / Source | Substrate | K_m | V_max / Specific Activity | Reference(s) |

| GMD | E. coli (GST-fusion) | GDP-D-mannose | 0.22 ± 0.04 mM | 2.3 ± 0.2 µmol/h/mg | [3] |

| GMD | Porcine Thyroid | GDP-D-mannose | 3.3 µM | Not reported | [7] |

| SjGMD1 | Saccharina japonica | GDP-D-mannose | 289 µM | Not reported | [11] |

| SjGMD2 | Saccharina japonica | GDP-D-mannose | 177 µM | Not reported | [11] |

| WcaG | E. coli (His-tag) | GDP-4-keto-6-deoxy-D-mannose | 40 µM | 23 nkat/mg | [6] |

| WcaG | E. coli (His-tag) | NADPH | 21 µM | 10 nkat/mg | [6] |

Table 2: Metabolite Concentrations

| Metabolite | Tissue / Cell Line | Condition | Concentration | Reference(s) |

| GDP-L-fucose | Human Liver | Normal Control | 3.6 ± 0.2 µmol/mg protein | [1] |

| GDP-L-fucose | Human Liver | Adjacent to HCC | 4.6 ± 0.9 µmol/mg protein | [1] |

| GDP-L-fucose | Human Liver | Hepatocellular Carcinoma (HCC) | 7.1 ± 2.5 µmol/mg protein | [1] |

| GDP-L-fucose | HEK293T GMDSKO | Unsupplemented | ~3 µM | [2][12] |

| GDP-L-fucose | HEK293T GMDSKO | Fucose-supplemented | ~500 µM | [2][12] |

Experimental Protocols

The study of GDP-L-fucose synthesis involves a range of biochemical and molecular biology techniques. Detailed below are generalized protocols for key experiments.

GMD Enzyme Activity Assay (Coupled Assay)

This protocol measures GMD activity by coupling the reaction to the WcaG/FX enzyme and monitoring the consumption of NADPH, which can be measured spectrophotometrically by the decrease in absorbance at 340 nm.

Materials:

-

Purified GMD enzyme

-

Purified WcaG/FX enzyme (in excess)

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.5)

-

GDP-D-mannose (substrate)

-

NADPH

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing Reaction Buffer, a saturating concentration of NADPH, and an excess of the WcaG/FX enzyme.

-

Add the purified GMD enzyme to the mixture.

-

Initiate the reaction by adding the substrate, GDP-D-mannose.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

The rate of NADPH consumption is directly proportional to the rate of GMD activity. Calculate the initial velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

-

To determine kinetic parameters (K_m, V_max), repeat the assay with varying concentrations of GDP-D-mannose.

Figure 2: Workflow for a coupled GMD enzyme activity assay.

Quantification of Intracellular GDP-L-fucose by HPLC

This method uses an enzymatic reaction coupled with High-Performance Liquid Chromatography (HPLC) to quantify GDP-L-fucose from biological samples.[13]

Materials:

-

Cell or tissue lysates (e.g., microsomal fractions)

-

Recombinant α1-6-fucosyltransferase (α1-6-FucT)

-

Fluorescence-labeled acceptor substrate (e.g., pyridylaminated oligosaccharide)

-

Reaction Buffer (e.g., 50 mM MOPS-NaOH, pH 7.5, 6 mM MnCl₂)

-

Reverse-phase HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates using appropriate extraction methods. The microsomal fraction is often used.[13]

-

Enzymatic Reaction:

-

Set up a reaction containing the sample lysate, a large excess of recombinant α1-6-FucT, and a large excess of the fluorescence-labeled acceptor substrate.[13]

-

In this setup, the amount of GDP-L-fucose in the lysate is the limiting factor for the reaction.

-